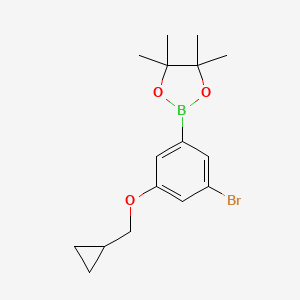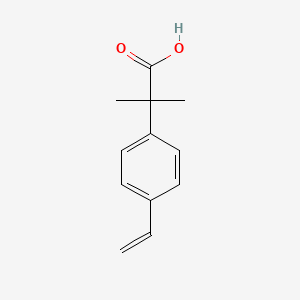
2-Methyl-2-(4-vinylphenyl)propanoic acid
Übersicht
Beschreibung
2-Methyl-2-(4-vinylphenyl)propanoic acid is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is known for its role as an intermediate in the synthesis of various pharmaceuticals, including Alectinib, a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor .
Wirkmechanismus
Target of Action
2-Methyl-2-(4-vinylphenyl)propanoic acid is an intermediate of Alectinib , a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor . Therefore, its primary target is the ALK, a receptor tyrosine kinase in cells that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
Alectinib works by blocking the activity of ALK, which may prevent the growth of cancer cells .
Biochemical Pathways
The compound is involved in the ALK signaling pathway. By inhibiting ALK, it can affect downstream signaling pathways such as JAK-STAT, PI3K-Akt, and Ras-MAPK, which are involved in cell proliferation, survival, and differentiation .
Result of Action
The inhibition of ALK by Alectinib, which this compound is an intermediate of, results in reduced cell growth . This can lead to the death of cancer cells, slowing or stopping the progression of the disease .
Biochemische Analyse
Biochemical Properties
The role of 2-Methyl-2-(4-vinylphenyl)propanoic acid in biochemical reactions is primarily as an intermediate in the synthesis of Alectinib . Alectinib is known to interact with ALK, blocking the resistant gatekeeper mutant, which results in reduced cell growth
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well-studied. As an intermediate in the synthesis of Alectinib, it indirectly influences cell function. Alectinib is known to impact cell signaling pathways, gene expression, and cellular metabolism by inhibiting ALK .
Molecular Mechanism
As an intermediate in the synthesis of Alectinib, it contributes to the overall mechanism of action of Alectinib, which includes binding interactions with ALK, enzyme inhibition, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(4-vinylphenyl)propanoic acid typically involves the alkylation of 4-vinylbenzene with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the carboxylic acid group, allowing for nucleophilic substitution .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the desired product formation .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-2-(4-vinylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The vinyl group can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid group.
Substitution: Halogens (Br2, Cl2) for halogenation reactions.
Major Products Formed:
Epoxides and diols: from oxidation.
Alcohols: from reduction.
Haloalkanes: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(4-vinylphenyl)propanoic acid is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of Alectinib, which is used in the treatment of non-small cell lung cancer.
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-2-(4-methylphenyl)propanoic acid
- 2-Methyl-2-(4-ethylphenyl)propanoic acid
- 2-Methyl-2-(4-isopropylphenyl)propanoic acid
Comparison: 2-Methyl-2-(4-vinylphenyl)propanoic acid is unique due to its vinyl group, which imparts distinct reactivity and allows for polymerization reactions. This differentiates it from similar compounds that lack the vinyl group and thus have different chemical properties and applications .
Eigenschaften
IUPAC Name |
2-(4-ethenylphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-4-9-5-7-10(8-6-9)12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMQQLNDUWSLSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
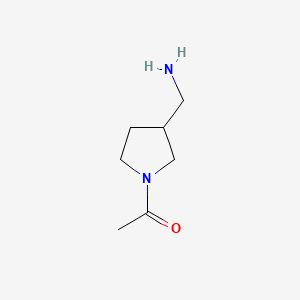
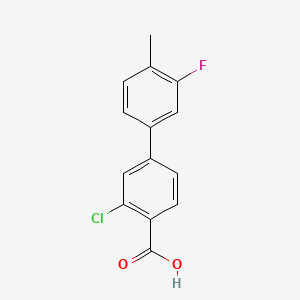
![4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester](/img/structure/B577856.png)
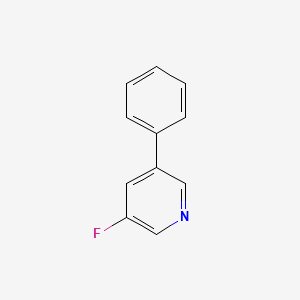
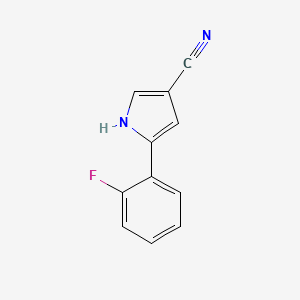
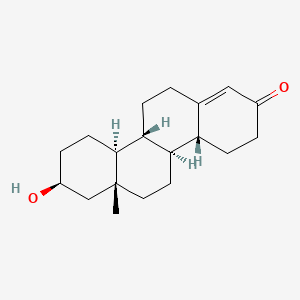
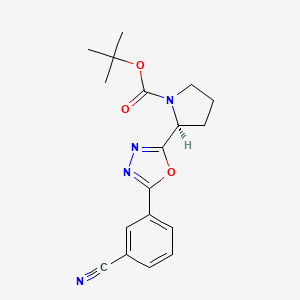
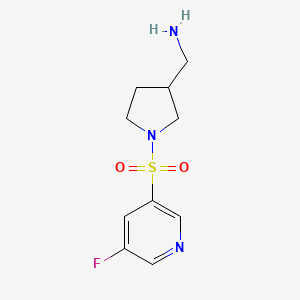
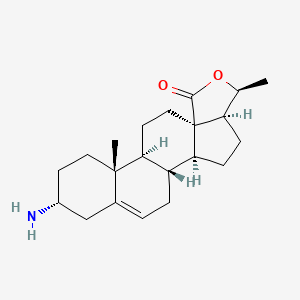
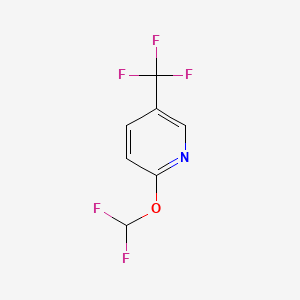
![Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B577871.png)
![5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine](/img/structure/B577873.png)
![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B577874.png)
